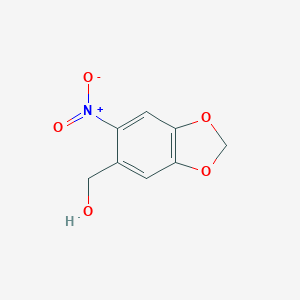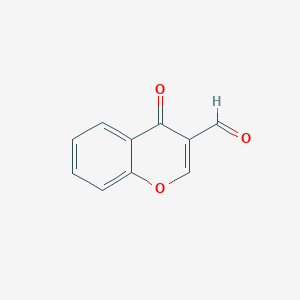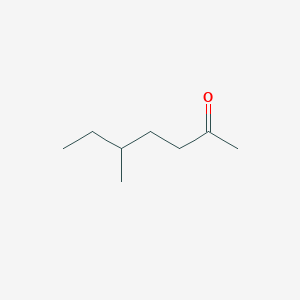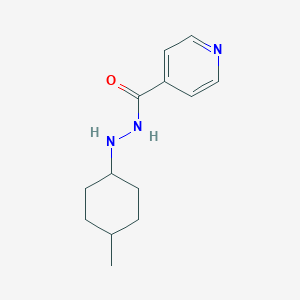
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is a derivative of isonicotinic acid hydrazide. This compound is known for its significant biological activities, particularly its antimicrobial and antimycobacterial properties. It is structurally related to isoniazid, a well-known antibiotic used in the treatment of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide typically involves the reaction of isonicotinic acid hydrazide with 4-methylcyclohexanone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities .
Scientific Research Applications
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antimycobacterial properties.
Medicine: It is investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide involves the inhibition of mycolic acid biosynthesis, which is essential for the cell wall formation of mycobacteria. This inhibition leads to the disruption of the bacterial cell wall, resulting in cell death. The compound is metabolized by hepatic N-acetyltransferase and cytochrome P450 2E1 to form active metabolites that exert its antimicrobial effects .
Comparison with Similar Compounds
Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.
Iproniazid: An antidepressant and anti-tuberculosis agent.
Nialamide: An antidepressant with similar structural properties.
Uniqueness: N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide is unique due to its specific structural modifications, which enhance its antimicrobial activity and reduce potential side effects compared to its analogs .
Properties
CAS No. |
15407-89-3 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17) |
InChI Key |
OGJWIBYNSGOORI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
Key on ui other cas no. |
15407-89-3 |
Synonyms |
N'-(4-Methylcyclohexyl)isonicotinic hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


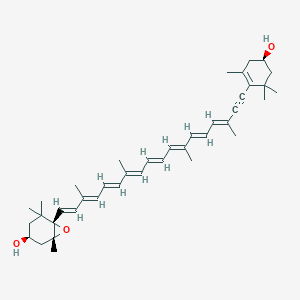
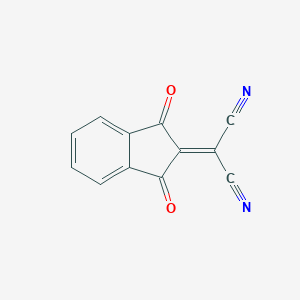
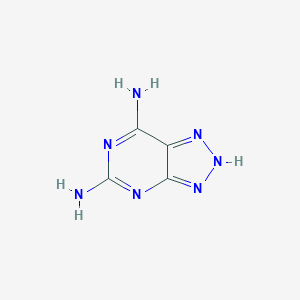


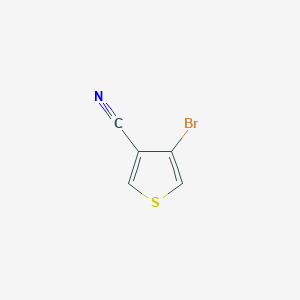
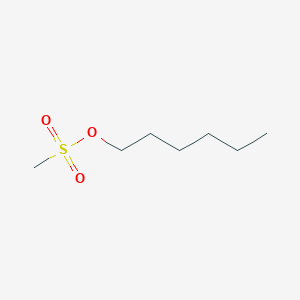
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
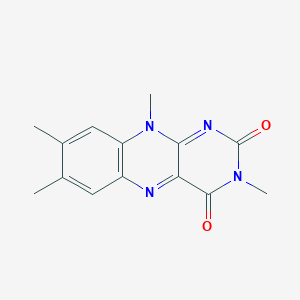
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
